molecular formula C14H17N3O3S B2556381 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1234861-50-7

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2556381
M. Wt: 307.37
InChI Key: TWGGMTPLHBQEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a methyl group and a tetrahydronaphthalene ring, which is a type of polycyclic aromatic hydrocarbon with two fused cyclohexane rings . The compound also contains a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through the cyclization of a suitable precursor . The tetrahydronaphthalene ring could be formed through a Diels-Alder reaction or other cyclization reactions . The sulfonamide group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole, tetrahydronaphthalene, and sulfonamide functional groups . These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi-stacking .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions . The tetrahydronaphthalene ring is relatively unreactive, while the sulfonamide group can participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Properties

Research has demonstrated the synthesis of oxadiazole derivatives, showing potent anticancer activities. These compounds, including closely related structures to the specified chemical, have been evaluated for their cytotoxic effects on human lung adenocarcinoma, rat glioma, and mouse embryonic fibroblast cell lines. Some derivatives exhibited significant anticancer potency, inducing apoptosis, caspase-3 activation, and mitochondrial membrane depolarization. Molecular docking simulations suggested their potential as Akt and FAK inhibitors, highlighting their value in anticancer drug development (Altıntop et al., 2018).

Herbicidal Activity

Sulfonamide derivatives, including structures similar to the specified chemical, have shown herbicidal activity. The stereochemical structure-activity relationship was explored through the synthesis of enantiomers, indicating the (S)-isomers as the active forms. This research underscores the potential of such compounds in developing new herbicides (Hosokawa et al., 2001).

Antimicrobial and Antifungal Applications

Several studies have synthesized new tetrahydronaphthalene-sulfonamide derivatives with potent antimicrobial properties. These compounds have been tested against a variety of pathogenic strains, showing significant inhibitory activities. The research highlights their potential as antimicrobial agents, offering a foundation for developing new treatments for infections (Mohamed et al., 2021). Additionally, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antifungal activities against plant pathogenic fungi, suggesting their application in agriculture (Xu et al., 2011).

Antioxidant Activity

Research on sulfone/sulfonamide-linked bis(oxadiazoles) has revealed their potential as antioxidant agents. Compounds with methyl substitutions were identified as potential antioxidant agents, emphasizing the role of sulfonamide linkage in enhancing antioxidant activity. This finding opens avenues for the development of novel antioxidant compounds (Padmaja et al., 2014).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h6-8,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGGMTPLHBQEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.